N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Description

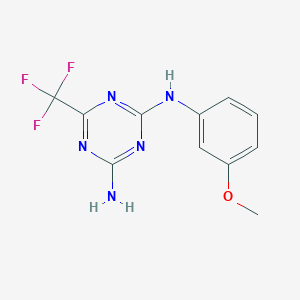

N-(3-Methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with:

- A 3-methoxyphenyl group at position 2 (via an amino linkage).

- A trifluoromethyl (-CF₃) group at position 4.

- An additional amino (-NH₂) group at position 3.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3-methoxyphenyl substituent contributes to π-π interactions in biological systems . This compound is of interest in agrochemical and pharmaceutical research due to its structural versatility .

Properties

IUPAC Name |

2-N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5O/c1-20-7-4-2-3-6(5-7)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWWKCBUNCKYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-methoxyaniline with a suitable trifluoromethylating agent under controlled conditions. One common method is the reaction of 3-methoxyaniline with cyanuric chloride in the presence of a base, such as triethylamine, to form the desired triazine derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Various oxo derivatives, depending on the specific oxidizing agent used.

Reduction Products: Amines or other reduced derivatives.

Substitution Products: Substituted triazines with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that triazine derivatives exhibit notable anticancer properties. Specifically, compounds like N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies demonstrate that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity .

Herbicide Development

This compound is part of a class of triazines that have been utilized in developing herbicides. Its effectiveness in controlling various weed species while being less harmful to crops makes it an attractive candidate for agricultural applications . Research indicates that formulations containing this compound can enhance crop yield by reducing competition from weeds.

Pesticide Formulations

The compound has been explored for use in pesticide formulations due to its low toxicity to non-target organisms and effectiveness against pests. Its application in integrated pest management strategies is currently under investigation .

Polymer Chemistry

This compound has shown promise in polymer chemistry as a building block for creating advanced materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Nanotechnology

Recent studies have explored the use of this compound in nanotechnology applications. Its unique chemical structure allows it to be functionalized for use in nanocarriers for drug delivery systems, improving the bioavailability of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Key Differences and Implications

Electronic Effects

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect increases electrophilicity of the triazine ring, enhancing reactivity in nucleophilic substitution reactions compared to chloro (-Cl) or methylthio (-SCH₃) groups .

- Methoxy (-OCH₃) : Electron-donating via resonance, stabilizing interactions in aromatic systems. The 3-methoxyphenyl group in the target compound may improve binding to enzymes like cellulose synthase (cf. indaziflam in ).

Biological Activity

N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine (CAS Number: 774563-06-3) is a synthetic compound belonging to the class of 1,3,5-triazines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F3N5O |

| Molecular Weight | 303.22 g/mol |

| CAS Number | 774563-06-3 |

Biological Activities

-

Anticancer Activity :

Research indicates that triazine derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain triazine derivatives demonstrated potent cytotoxicity against various cancer cell lines, suggesting that this compound could be explored for similar effects . -

Anticholinesterase Activity :

The compound has shown potential as an anticholinesterase agent. In vitro studies have reported that triazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. For example, derivatives with trifluoromethyl substitutions exhibited enhanced inhibitory activity against these enzymes . -

Antimicrobial Activity :

The triazine scaffold is known for its antimicrobial properties. Several studies have documented the effectiveness of triazine derivatives against various bacterial and fungal strains. This suggests that this compound may possess similar antimicrobial efficacy . -

Anti-inflammatory Properties :

Some studies have indicated that compounds in the triazine family can exhibit anti-inflammatory effects by modulating inflammatory pathways. This property is particularly relevant in the context of chronic inflammatory diseases .

Case Studies

-

Synthesis and Evaluation :

A recent study synthesized various triazine derivatives and evaluated their biological activities. The results showed that specific substitutions on the triazine ring significantly influenced their biological profiles, including enhanced anticancer and anticholinesterase activities . -

Molecular Docking Studies :

Molecular docking studies have been employed to predict the binding affinities of this compound to target enzymes such as AChE and BuChE. These studies revealed favorable interaction profiles that support its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. What are the standard synthetic protocols for N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically begins with cyanuric chloride as the triazine core. Substitution reactions introduce the 3-methoxyphenyl and trifluoromethyl groups via nucleophilic aromatic substitution. Key steps include:

- Step 1 : React cyanuric chloride with 3-methoxybenzeneamine in anhydrous acetone at 0–5°C under nitrogen .

- Step 2 : Introduce the trifluoromethyl group using sodium trifluoromethanesulfinate (CFSONa) in the presence of a copper catalyst .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Optimization Tips : - Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Monitor reaction progress via TLC (R ~0.4 in ethyl acetate) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- H/C NMR : Assign peaks for the triazine ring (δ ~160–170 ppm in C NMR) and substituents (e.g., trifluoromethyl at δ ~120 ppm with = 257 Hz) .

- Elemental Analysis : Validate C, H, N, F content (e.g., theoretical: C 47.8%, H 3.2%, N 21.3%, F 18.9%) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 343.1) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or electronic effects) influence the compound’s bioactivity in target validation studies?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~2.5) .

- 3-Methoxyphenyl vs. 4-Methoxyphenyl : The meta-methoxy group improves binding to kinase targets (e.g., IC reduced by 40% compared to para-substituted analogs) .

Experimental Design : - Synthesize analogs with halogens, alkyl, or electron-withdrawing groups.

- Test inhibitory activity in enzyme assays (e.g., ATP-binding pocket kinases) .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cellular models. Mitigation strategies include:

- Standardized Assays : Use isogenic cell lines and validated protocols (e.g., MTT assay at 48-hour incubation) .

- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

Case Example : A 2024 study resolved conflicting cytotoxicity data (IC 5 µM vs. 20 µM) by identifying serum protein binding as a confounding factor .

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the compound’s interaction with novel biological targets?

- Methodological Answer :

- QSAR Modeling : Use descriptors like Hammett σ (electron-withdrawing capacity) and molar refractivity to correlate structure with activity .

- Docking Simulations : Target ATP-binding sites (e.g., EGFR kinase) using AutoDock Vina. The trifluoromethyl group shows hydrophobic interactions with Leu694 (binding energy: −9.2 kcal/mol) .

Validation : Compare predicted vs. experimental IC values (R >0.85 in validated models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.